(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Process Chemistry Vildagliptin Synthesis Green Chemistry

As a critical Vildagliptin (LAF-237) intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile demands uncompromising stereochemical integrity. The (S)-enantiomer is essential for DPP-IV inhibition; generic, lower-purity alternatives risk introducing the (R)-enantiomer, compromising downstream API purity and reaction selectivity. This hygroscopic compound requires 2–8°C storage under inert atmosphere to maintain stability. Procuring ≥98% (GC) purity material, with rigorous CoA documentation of enantiomeric purity and impurity profile, ensures consistent high-yield synthesis (reportedly 92%) and minimizes costly re-purification. It also serves as a validated reference standard (Vildagliptin Impurity J/Cyano Impurity) for analytical method development and regulatory compliance.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 207557-35-5
Cat. No. B119956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
CAS207557-35-5
Synonyms(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile;  (2S)-1-Chloroacetylpyrrolidine-2-carbonitrile;  (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile;  1-Chloroacetyl-2-(S)-cyanopyrrolidine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCl)C#N
InChIInChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1
InChIKeyYCWRPKBYQZOLCD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5) - A Critical Vildagliptin Intermediate for GMP Procurement


(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5), also known as (2S)-1-(chloroacetyl)-2-pyrrolidinecarbonitrile, is a chiral pyrrolidine derivative with a chloroacetyl group and a nitrile substituent . It serves as a key intermediate in the synthesis of Vildagliptin (LAF-237), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus . The compound is commercially available with purity typically ≥98% (GC) and is also recognized as an impurity of Vildagliptin (Vildagliptin Impurity J or Cyno Impurity), making it relevant for both synthesis and analytical reference applications .

Why Generic Substitution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5) Poses Risks in Vildagliptin Manufacturing


The substitution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile with generic, lower-purity alternatives introduces substantial risk to Vildagliptin API manufacturing. The compound's (S)-stereochemistry is critical, as the 2(S)-cyanopyrrolidine moiety is an integral structural component required for DPP-IV inhibition [1]. Generic sources may not adequately control enantiomeric purity, leading to the presence of the (R)-enantiomer, which can impact downstream reaction selectivity and final API purity [2]. Furthermore, the compound is hygroscopic and requires storage at 2-8°C under an inert atmosphere to maintain stability . Inconsistent storage or handling by unverified suppliers can lead to degradation, introducing unknown impurities that compromise synthetic yield and necessitate costly re-purification. These factors underscore the necessity of sourcing from suppliers who provide rigorous Certificates of Analysis (CoA) with enantiomeric purity and impurity profile data.

Quantitative Procurement Evidence: Why (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5) Outperforms Alternatives


Synthesis Route Efficiency: Higher Yield and Scalability vs. Alternative Intermediates

The synthesis route from L-proline to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile achieves a reported yield of 92%, which is superior to alternative, more complex synthetic pathways for other DPP-IV inhibitor intermediates . The process is characterized by mild reaction conditions and a short synthetic route, making it more amenable to industrial scale-up and mass production compared to routes requiring harsher conditions or more steps for alternative Vildagliptin intermediates [1].

Process Chemistry Vildagliptin Synthesis Green Chemistry

Chiral Purity Assurance: Established Analytical Control vs. Uncontrolled Generics

The procurement value of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is enhanced by the availability of validated methods for enantiomeric purity determination. A patented chiral HPLC method using a CHIRALPAK IC column has been specifically developed and validated to quantify the undesired (R)-enantiomer in the (S)-enantiomer product [1]. This method provides a high degree of analytical control, which is often absent in generic or lower-grade alternatives, ensuring that the enantiomeric purity is suitable for cGMP manufacturing.

Chiral Chromatography Quality Control Enantiomeric Excess

Purity Benchmarking: Commercial Availability at ≥98% vs. Lower-Grade Alternatives

Commercially available (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is routinely supplied with a purity of ≥98.0% as determined by GC or HPLC . This is a defined benchmark. Some alternative sources may offer lower purity grades (e.g., 95-97%), which can introduce impurities that require additional purification steps or lower the yield of the subsequent coupling reaction in Vildagliptin synthesis . Sourcing at ≥98% purity minimizes the risk of introducing process-related impurities that could carry through to the final API.

Analytical Chemistry Chemical Purity Vildagliptin Intermediates

Dual Functionality: Dual Role as a Key Intermediate and a Critical Impurity Standard

Unlike many process intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has a dual commercial identity. It is a key starting material for Vildagliptin synthesis and is simultaneously recognized as a specified impurity of the drug substance (Vildagliptin Impurity J / Vildagliptin Cyno Impurity) [1]. This means the same compound can be procured and used for both manufacturing and as an analytical reference standard for impurity profiling during quality control of the final API. This dual functionality offers logistical and procurement efficiency for integrated API manufacturers and analytical labs .

Reference Standards Pharmaceutical Analysis Impurity Profiling

Physical and Stability Profile: Quantified Storage Requirements vs. More Stable Alternatives

The compound is documented as hygroscopic and requires storage at 2-8°C under an inert atmosphere (nitrogen or argon) to maintain stability . While this is a handling constraint rather than a performance advantage, it is a quantifiable characteristic that differentiates it from more robust intermediates. Knowing the exact storage conditions (0-10°C as per some vendors) is crucial for proper inventory management and prevents procurement of degraded material from vendors with inadequate storage protocols .

Stability Storage Conditions Handling

Optimal Application Scenarios for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5) in Pharmaceutical R&D and Manufacturing


Large-Scale cGMP Manufacturing of Vildagliptin API

Given its high reported synthesis yield (92%) and the scalability of its preparation route , (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is the preferred intermediate for industrial-scale production of Vildagliptin. Its procurement with ≥98% purity ensures a consistent and high-quality starting point, minimizing yield loss and impurity carryover in the final API synthesis .

Analytical Method Development and Quality Control (QC) Release Testing

This compound is essential as a reference standard (Vildagliptin Impurity J/Cyno Impurity) for developing and validating analytical methods [1]. The availability of a validated chiral HPLC method for its enantiopurity determination [2] makes it an ideal standard for QC labs to monitor the (R)-enantiomer content in the final Vildagliptin drug substance and ensure compliance with pharmacopoeial limits.

Synthesis of Novel DPP-IV Inhibitor Analogs

The 2(S)-cyanopyrrolidine core is a critical pharmacophore for DPP-IV inhibition [3]. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile serves as an advanced building block for medicinal chemistry programs aimed at discovering new DPP-IV inhibitors or other prolyl oligopeptidase family targets. Its dual functional groups (chloroacetyl and nitrile) offer orthogonal reactivity for derivatization [4].

Forced Degradation Studies of Vildagliptin

In stability-indicating method development for Vildagliptin, this compound is a known synthetic intermediate and potential degradation product. Its use as a marker in forced degradation studies (e.g., under acidic, basic, oxidative, or thermal stress) helps establish the specificity of analytical methods and understand the degradation pathways of the API [5].

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